Cyanopeptolin 954 chemical structure and properties
Cyanopeptolin 954 chemical structure and properties
An In-Depth Technical Guide to Cyanopeptolin 954: Structure, Properties, and Function
Introduction
Cyanopeptolin 954 is a potent, chlorine-containing cyclic depsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43.[1][2] As a member of the cyanopeptolin class of non-ribosomal peptides, it is recognized for its significant and selective biological activity.[3][4] These peptides are synthesized via complex enzymatic pathways and exhibit a wide range of bioactive properties, making them a subject of considerable interest in biochemical and pharmaceutical research.[3][5] This guide provides a comprehensive technical overview of Cyanopeptolin 954, detailing its chemical structure, physicochemical properties, biosynthetic origins, biological activity, and the methodologies for its isolation and characterization.
Chemical Structure and Physicochemical Properties
Cyanopeptolin 954 is a heptadepsipeptide, characterized by a cyclic structure containing both peptide and ester bonds. Its unique composition distinguishes it from other related compounds.
Molecular Composition
The structure of Cyanopeptolin 954 was elucidated through extensive chemical and spectroscopic analyses, including 2D NMR and GC-MS of its hydrolysate.[1][2][4] The core structure consists of a six-amino-acid ring formed by an ester linkage (lactone) between the C-terminus and the hydroxyl group of a threonine residue.[1]
The constituent amino acids and other residues are:
-
Glutamic acid (Glu)
-
L-Leucine (Leu)
-
Valine (Val)
-
3-amino-6-hydroxy-2-piperidone (Ahp)
-
O-acylated Threonine (Thr)
-
L-Phenylalanine (Phe)
-
3'-chloro-N-Me-L-tyrosine (a chlorinated and N-methylated tyrosine derivative)[1][6]
Key structural distinctions from other cyanopeptolins include the presence of L-leucine at position 4 (replacing a basic amino acid), L-phenylalanine at position 6, and the uncommon chlorinated tyrosine residue at position 7.[1][2]
Physicochemical Data Summary
The fundamental properties of Cyanopeptolin 954 are summarized in the table below, compiled from various analytical and chemical database sources.
| Property | Value | Source(s) |
| Molecular Formula | C46H63ClN8O12 | [1][3][7] |
| Molecular Weight | 955.50 g/mol | [3][7] |
| Exact Mass | 954.4254 | [7] |
| CAS Number | 866718-63-0 | [7] |
| Appearance | White to pale yellow solid | [3] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [3] |
| Source Organism | Microcystis aeruginosa NIVA Cya 43 | [1][2] |
Structural Representation
The following diagram illustrates the sequential arrangement and cyclic nature of the residues in Cyanopeptolin 954.
Caption: Cyclic depsipeptide structure of Cyanopeptolin 954.
Biosynthesis
Cyanopeptolin 954 is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] This pathway allows for the incorporation of non-proteinogenic amino acids and modifications not possible in ribosomal protein synthesis. The NRPS gene cluster in M. aeruginosa responsible for producing Cyanopeptolin 954 features several key domains that catalyze its assembly and modification.[3]
Key Enzymatic Domains in the NRPS Cluster:
-
Adenylation (A) Domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) Domain: Covalently binds the activated amino acid as a thioester.
-
Condensation (C) Domain: Catalyzes the formation of the peptide bond between adjacent residues.
-
Methyltransferase (MT) Domain: Responsible for the N-methylation of the tyrosine residue.[3]
-
Halogenase (Hal) Domain: Catalyzes the specific chlorination of the tyrosine residue, a critical modification for this molecule.[3]
Caption: Simplified workflow of NRPS biosynthesis of Cyanopeptolin 954.
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of Cyanopeptolin 954 is its potent and selective inhibition of the serine protease chymotrypsin.[1][2][4]
Enzyme Inhibition
| Enzyme | IC50 Value | Activity | Source(s) |
| Chymotrypsin | 45 nM | Potent Inhibitor | [1][2][4] |
| Trypsin | No inhibition observed | Inactive | [6] |
This high degree of selectivity is a key feature of Cyanopeptolin 954. The inhibition of chymotrypsin but not trypsin is attributed to the presence of a neutral amino acid (L-leucine) in position 4.[1][6] In contrast, cyanopeptolins that inhibit trypsin typically possess a basic amino acid (like arginine) at this position, which fits into the specificity pocket of the trypsin active site.[5][6] The hydrophobic phenylalanine residue at position 6 likely contributes to its affinity for the chymotrypsin active site.[8]
In its natural environment, it is hypothesized that this potent protease inhibition serves as a chemical defense mechanism for Microcystis aeruginosa against grazing zooplankton, such as Daphnia.[1][4]
Isolation and Characterization Protocol
The isolation and structural elucidation of Cyanopeptolin 954 requires a multi-step process combining extraction, chromatography, and advanced spectroscopic techniques.
Experimental Workflow
The protocol described is based on the bioassay-guided fractionation method used in its initial discovery.[1]
Step 1: Extraction
-
Lyophilized cells of Microcystis aeruginosa NIVA Cya 43 are extracted with an appropriate solvent mixture, typically aqueous methanol, to isolate secondary metabolites.
Step 2: Solid-Phase Extraction (SPE)
-
The crude extract is subjected to solid-phase extraction (e.g., using a C18 cartridge) to remove highly polar and non-polar impurities and to concentrate the peptide fraction.
Step 3: Bioassay-Guided Fractionation
-
Fractions from the SPE are tested for inhibitory activity against chymotrypsin. Active fractions are selected for further purification.
Step 4: High-Performance Liquid Chromatography (HPLC)
-
The active fractions are purified using reversed-phase HPLC (RP-HPLC). This step separates Cyanopeptolin 954 from other closely related peptides and contaminants.
Step 5: Structural Characterization
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula (C46H63ClN8O12).[1] The distinct isotopic pattern confirms the presence of a single chlorine atom.[1][6]
-
Tandem MS (MS/MS): Fragmentation analysis helps to determine the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure, including the connectivity of the residues and their stereochemistry.[1][9]
-
Amino Acid Analysis: The peptide is hydrolyzed (e.g., with 6 M HCl), and the resulting amino acids are derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the standard amino acid components.[1][2]
Caption: Workflow for the isolation and characterization of Cyanopeptolin 954.
Potential Applications
The potent and highly selective nature of Cyanopeptolin 954 makes it a valuable molecule for scientific research and a potential lead for therapeutic development.
-
Research Tool: As a selective chymotrypsin inhibitor, it can be used in biochemical and physiological studies to probe the function of chymotrypsin and related proteases in complex biological systems.
-
Drug Development: Serine proteases are implicated in a variety of diseases, including inflammatory disorders and cancer. The unique structure and high potency of Cyanopeptolin 954 make it an interesting scaffold for the design of novel therapeutic agents.[5][10]
References
-
von Elert, E., Oberer, L., Merkel, P., Huhn, T., & Blom, J. F. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products, 68(9), 1324–1327. [Link]
-
PubMed. (2005). Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43. Retrieved from [Link]
-
KOPS - University of Konstanz. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Retrieved from [Link]
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ResearchGate. (2005). Request PDF: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Retrieved from [Link]
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Semantic Scholar. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Retrieved from [Link]
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Mazur-Marzec, H., et al. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Marine Drugs, 21(10), 518. [Link]
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Miles, C. O., et al. (2024). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins, 16(5), 233. [Link]
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Cegłowska, M., et al. (2018). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. Marine Drugs, 16(7), 220. [Link]
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Nishizawa, T., et al. (2018). Streptopeptolin, a Cyanopeptolin-Type Peptide from Streptomyces olivochromogenes. ACS Omega, 3(7), 8486–8492. [Link]
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Oxford Academic. (n.d.). ORIGINAL UNEDITED MANUSCRIPT. Retrieved from [Link]
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MDPI. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. Retrieved from [Link]
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ACS Publications. (2018). Streptopeptolin, a Cyanopeptolin-Type Peptide from Streptomyces olivochromogenes. Retrieved from [Link]
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